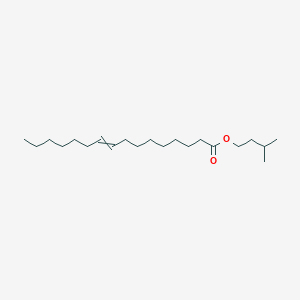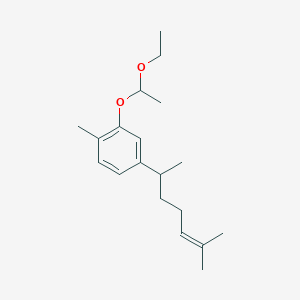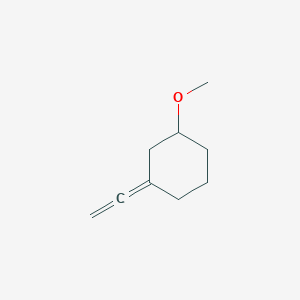
1,1,3-Triiodooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Triiodooctane is an organic compound characterized by the presence of three iodine atoms attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Triiodooctane typically involves the iodination of octane derivatives. One common method is the halogenation of octane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Iodine or iodine-containing compounds.
Solvents: Organic solvents such as chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactors: Agitators, reaction circuits, or bubble columns.
Purification: Distillation or recrystallization to obtain pure this compound.
化学反応の分析
Types of Reactions
1,1,3-Triiodooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl halides or other substituted octane derivatives.
Oxidation: Formation of octanoic acid or other oxidized products.
Reduction: Formation of deiodinated octane derivatives.
科学的研究の応用
1,1,3-Triiodooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,3-Triiodooctane involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
1,1,3-Triiodopropane: Similar structure but with a shorter carbon chain.
1,1,3-Triiodobutane: Similar structure with a four-carbon chain.
1,1,3-Triiodohexane: Similar structure with a six-carbon chain.
Uniqueness
1,1,3-Triiodooctane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of complex organic molecules and materials.
特性
CAS番号 |
116341-79-8 |
|---|---|
分子式 |
C8H15I3 |
分子量 |
491.92 g/mol |
IUPAC名 |
1,1,3-triiodooctane |
InChI |
InChI=1S/C8H15I3/c1-2-3-4-5-7(9)6-8(10)11/h7-8H,2-6H2,1H3 |
InChIキー |
MIUWTLNRFCCCIH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)

![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)


